molecular formula C15H12Cl4O2 B029912 Tetrachlorobisphenol A CAS No. 79-95-8

Tetrachlorobisphenol A

Cat. No.: B029912
CAS No.: 79-95-8
M. Wt: 366.1 g/mol
InChI Key: KYPYTERUKNKOLP-UHFFFAOYSA-N
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Description

Azadirachtin is a bioactive compound belonging to the limonoid group, primarily found in the seeds of the neem tree (Azadirachta indica). It is a highly oxidized tetranortriterpenoid with a complex molecular structure, including multiple oxygen-bearing functional groups such as enol ether, acetal, hemiacetal, tetra-substituted epoxide, and various carboxylic esters . Azadirachtin is renowned for its potent insecticidal properties, making it a valuable natural pesticide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin is notably challenging due to its intricate molecular structure, which includes 16 stereogenic centers. The first total synthesis was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations.

Industrial Production Methods: Industrial production of azadirachtin typically involves extraction from neem seeds. The seeds are processed using solvents such as ethanol or methanol to extract the active compounds. The extract is then purified using techniques like solid-phase extraction and liquid chromatography . The final product is often formulated into various pesticide products.

Chemical Reactions Analysis

Types of Reactions: Azadirachtin undergoes several types of chemical reactions, including:

    Oxidation: Azadirachtin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in azadirachtin.

    Substitution: Substitution reactions can occur at different positions on the azadirachtin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized limonoid derivatives .

Scientific Research Applications

Azadirachtin has a wide range of scientific research applications:

Mechanism of Action

Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It acts as an insect growth regulator by antagonizing ecdysteroid and juvenile hormone activities. This is achieved by reducing the secretion of prothoracicotropic hormone and allatotropins from the corpus cardiacum complex . Additionally, azadirachtin affects the production of neuropeptides in the insect brain, inhibiting growth and development .

Comparison with Similar Compounds

Azadirachtin is often compared with other limonoids found in neem, such as nimbin and salannin. While all these compounds exhibit insecticidal properties, azadirachtin is unique due to its higher potency and broader spectrum of activity . Other similar compounds include:

    Nimbin: Known for its anti-inflammatory and anti-bacterial properties.

    Salanin: Exhibits insecticidal and anti-feedant properties.

Azadirachtin’s uniqueness lies in its complex structure and multifaceted mode of action, making it a highly effective and versatile natural pesticide.

Properties

IUPAC Name

2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYTERUKNKOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021770
Record name 2,2',6,6'-Tetrachlorobisphenol A
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Molecular Weight

366.1 g/mol
Source PubChem
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Color/Form

Crystals from acetic acid

CAS No.

79-95-8
Record name Tetrachlorobisphenol A
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Record name 2,2',6,6'-Tetrachlorobisphenol A
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Record name Tetrachlorodian
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro-
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Record name 2,2',6,6'-Tetrachlorobisphenol A
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Record name 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol
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Record name TETRACHLOROBISPHENOL A
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Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
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Melting Point

136 °C
Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?

A1: this compound (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []

Q2: How persistent is TCBPA in the environment?

A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.

Q3: What are the known toxicological effects of TCBPA?

A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:

  • Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]
  • Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []
  • Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []
  • Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []

Q4: What are the primary molecular targets of TCBPA?

A4: TCBPA interacts with several important biological targets, including:

  • Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []
  • Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]
  • Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []
  • Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []

Q5: How does TCBPA interact with PPARγ and what are the downstream effects?

A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []

Q6: How does TCBPA affect cell proliferation in different cell types?

A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:

  • Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []
  • Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []

Q7: How do halogen substitutions influence the activity of bisphenol A analogs?

A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:

  • Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]
  • PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []
  • Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []
  • Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []

Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?

A8: Several analytical techniques are employed for the detection and quantification of TCBPA:

  • Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]
  • High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]
  • Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]

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